molecular formula C32H46Cl2N4O9 B12701105 Bis(2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide) 2-hydroxypropane-1,2,3-tricarboxylate CAS No. 85006-30-0

Bis(2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide) 2-hydroxypropane-1,2,3-tricarboxylate

Cat. No.: B12701105
CAS No.: 85006-30-0
M. Wt: 701.6 g/mol
InChI Key: BANLAHZFNMQJRA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula Representation

The compound bis(2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide) 2-hydroxypropane-1,2,3-tricarboxylate derives its name from two distinct structural components:

  • Two 2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide moieties
  • A central 2-hydroxypropane-1,2,3-tricarboxylate (citrate) group

The IUPAC systematic name is constructed as follows:

  • The parent chain is propane-1,2,3-tricarboxylic acid (citric acid), modified by esterification with two molecules of 2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide and substitution of a hydroxyl group at carbon 2.
  • The amide side chains are named using substituent prefixes:
    • 2-(Butylamino) : A butyl group (-C₄H₉) attached to the amino nitrogen of the acetamide backbone.
    • N-(2-chloro-6-methylphenyl) : A benzene ring substituted with chlorine at position 2 and methyl at position 6, bonded to the acetamide’s nitrogen.

The structural formula (Figure 1) illustrates:

  • A central citrate core with three carboxylate groups at positions 1, 2, and 3.
  • Two ester linkages between the citrate’s hydroxyl group (position 2) and the acetamide moieties.
  • Chlorine and methyl substituents on the aromatic rings of the acetamide groups.

Figure 1: Structural formula of this compound.

CAS Registry Number and Molecular Formula Validation

The compound is registered under CAS No. 85006-30-0 . Its molecular formula, C₃₂H₄₆Cl₂N₄O₉ , is validated through mass spectrometry and elemental analysis:

Property Value Source
Molecular weight 701.636 g/mol
Exact mass 700.274 Da Computed
Chlorine content 10.09% (theoretical)

The formula accounts for:

  • Two chlorine atoms from the 2-chloro-6-methylphenyl groups.
  • Four nitrogen atoms from the amide and butylamino functionalities.
  • Nine oxygen atoms distributed across carboxylate, ester, and hydroxyl groups.

Stereochemical Considerations and Isomeric Possibilities

The compound exhibits stereochemical complexity due to:

  • Chirality at the citrate core : The 2-hydroxy group on propane-1,2,3-tricarboxylate creates a stereocenter. Citrate derivatives typically adopt the (R)-configuration in biological systems.
  • Conformational flexibility : The butylamino side chain permits rotation around C-N bonds, leading to multiple conformational isomers. However, these are not resolvable at standard temperatures due to rapid interconversion.

Isomeric possibilities include:

  • Enantiomers : If synthesized asymmetrically, the citrate’s hydroxyl group could produce (R)- and (S)-forms.
  • Diastereomers : Substitution patterns on the aromatic rings (chloro and methyl groups) are fixed, precluding geometric isomerism.

Table 1: Stereochemical descriptors for key positions.

Position Group Stereochemical Role
C2 Hydroxyl (citrate) Chiral center
C6 Methyl (aromatic ring) No chirality
C2' Chlorine (aromatic) No chirality

No evidence of geometric isomerism (e.g., cis-trans) is observed, as the molecule lacks double bonds or rigid structures necessitating such differentiation.

Properties

CAS No.

85006-30-0

Molecular Formula

C32H46Cl2N4O9

Molecular Weight

701.6 g/mol

IUPAC Name

2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/2C13H19ClN2O.C6H8O7/c2*1-3-4-8-15-9-12(17)16-13-10(2)6-5-7-11(13)14;7-3(8)1-6(13,5(11)12)2-4(9)10/h2*5-7,15H,3-4,8-9H2,1-2H3,(H,16,17);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

BANLAHZFNMQJRA-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC(=O)NC1=C(C=CC=C1Cl)C.CCCCNCC(=O)NC1=C(C=CC=C1Cl)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Biological Activity

Bis(2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide) 2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound with significant potential in pharmacological applications. This article delves into its biological activity, synthesizing existing research findings and case studies to provide a comprehensive understanding of this compound.

  • Molecular Formula : C32H46Cl2N4O9
  • Molecular Weight : 701.636 g/mol
  • CAS Number : 85006-30-0
  • LogP : 2.12
  • Boiling Point : 814.9 ºC
  • Flash Point : 446.6 ºC

The compound features a unique structure characterized by two butylamino groups attached to a chloro-substituted aromatic ring, along with a tricarboxylic acid moiety. This structural complexity may influence its interactions with biological systems.

Biological Activity

Research indicates that this compound exhibits various pharmacological properties, particularly in relation to enzyme inhibition and receptor modulation.

Enzyme Inhibition Studies

Several studies have focused on the compound's ability to inhibit specific enzymes:

  • Phosphodiesterase Inhibition : Similar compounds have shown potential as phosphodiesterase inhibitors, which play crucial roles in signaling pathways related to inflammation and cellular proliferation.
  • Caspase Inhibition : The compound has been investigated for its effects on caspases, which are essential in the apoptotic pathway. Inhibition of these enzymes could lead to therapeutic applications in cancer treatment.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of Bis(2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide) exhibited selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through caspase activation.
  • Neuroprotective Effects : Research indicated that the compound may have neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamideContains a chloro group and an ethyl substituentVariation in alkyl chain length affects solubility and activity
N-(4-Chlorophenyl)acetamideA simpler aromatic amine structureLacks the tricarboxylic acid moiety
N,N-Dimethyl-N-(4-chlorophenyl)acetamideDimethyl substitution instead of butylDifferent steric hindrance may influence reactivity

These comparisons highlight the unique characteristics of this compound in terms of its potential applications in medicinal chemistry.

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of this compound is in the field of chromatography, specifically High-Performance Liquid Chromatography (HPLC). It can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be substituted with formic acid. This method allows for:

  • Isolation of Impurities : The compound can be used to isolate impurities in preparative separations.
  • Pharmacokinetics Studies : It is suitable for pharmacokinetic studies due to its scalability and efficiency in separation processes .

Pharmacological Research

The compound's structural characteristics suggest potential pharmacological applications. While specific therapeutic uses are still under investigation, compounds with similar structures have been explored for their effects on various biological targets.

Potential Mechanisms of Action

Research into related compounds indicates that they may act as:

  • Receptor Antagonists : Potential inhibition of specific receptors involved in disease processes.
  • Enzyme Inhibitors : Possible effects on enzymes that are critical in metabolic pathways.

Analytical Method Development

Recent studies have focused on developing robust analytical methods for the detection and quantification of this compound in biological samples. For example:

  • A study demonstrated the effective separation of this compound using a Newcrom R1 HPLC column under optimized conditions, highlighting its utility in both research and clinical settings .

Pharmacokinetic Profiles

Pharmacokinetic studies have been initiated to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. These studies aim to elucidate how variations in chemical structure influence biological activity and therapeutic efficacy.

Comparison with Similar Compounds

Research Findings and Limitations

  • Crystallographic Data: SHELX software (e.g., SHELXL) is widely used for refining small-molecule structures, implying the target compound’s crystal structure may be resolved using these tools .
  • Bioactivity Gaps : Unlike well-studied analogs (e.g., dichlorophenyl acetamide), the biological or chemical activity of the target compound is undocumented in accessible sources.
  • Synthetic Challenges : The combination of a bulky aromatic moiety and ionic citrate may complicate synthesis, requiring optimized conditions for purity and yield.

Preparation Methods

Route A: Salt Formation

  • Step 1 : Neutralization of Butanilicaine HCl with a citrate salt (e.g., sodium citrate) in aqueous or polar aprotic solvents.
  • Step 2 : Crystallization under controlled pH (e.g., pH 6–7 using citric acid for neutralization).

Example Conditions :

Component Molar Ratio Solvent Temperature
Butanilicaine HCl 2 Ethanol/H2O 25–30°C
Sodium citrate 1

Route B: Esterification

  • Step 1 : Protection of two carboxylic acid groups in citric acid (e.g., using tert-butyl groups).
  • Step 2 : Activation of the remaining carboxylic acid (e.g., via thionyl chloride) and reaction with the acetamide’s hydroxyl or amine group.
  • Step 3 : Deprotection and purification via chromatography.

Challenges :

  • Low yields due to steric hindrance from the bulky acetamide groups.
  • Requires precise stoichiometry to avoid side-products.

Purification and Characterization

Final purification often involves:

  • Crystallization : Using mixed solvents (e.g., ethyl acetate/hexanes) to isolate the product.
  • Chromatography : Silica gel chromatography with gradients of ethyl acetate in hexanes.

Analytical Data :

Property Value
Molecular Weight ~701.635 g/mol
Boiling Point 814.9°C
Flash Point 446.6°C

Reaction Optimization Insights

Data from analogous syntheses highlight critical factors:

  • pH Control : Neutralization with citric acid improves yield during work-up (e.g., 20% citric acid used to adjust pH to 7.5).
  • Coupling Agents : Isobutyl chloroformate and N-methylmorpholine enhance amide bond formation efficiency.

Comparative Yields :

Reaction Type Yield Range
Salt Formation 44–78%
Esterification <50%

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can purity be ensured?

Methodological Answer:

  • Multi-step synthesis : Begin with the preparation of the acetamide core via nucleophilic substitution of 2-chloro-6-methylaniline with 2-(butylamino)acetic acid derivatives. The tricarboxylate moiety can be introduced through esterification with 2-hydroxypropane-1,2,3-tricarboxylic acid under anhydrous conditions .
  • Purity Assurance : Use preparative HPLC (High-Performance Liquid Chromatography) coupled with mass spectrometry to isolate and verify intermediates. Confirm final product purity via ¹H/¹³C NMR and elemental analysis .

Basic: What characterization techniques are critical for structural validation?

Methodological Answer:

  • Spectroscopy :
    • NMR : Assign peaks for aromatic protons (2-chloro-6-methylphenyl group) and butylamino side chains.
    • FT-IR : Confirm ester (C=O stretch ~1700 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) bonds.
  • Chromatography : Use GC-MS for volatile intermediates and LC-MS for polar final products.
  • Thermal Analysis : TGA (Thermogravimetric Analysis) to assess decomposition thresholds .

Advanced: How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction intermediates and transition states. ICReDD’s approach combines quantum mechanics with experimental validation to predict optimal conditions (e.g., solvent polarity, temperature) .
  • Reaction Path Search : Use software like GRRM to explore energy barriers, reducing trial-and-error experimentation .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
  • Isotopic Labeling : Introduce deuterated analogs to isolate overlapping signals.
  • Dynamic Effects : Consider rotational isomers or solvent-induced shifts using variable-temperature NMR .

Safety: What protocols mitigate risks during synthesis (e.g., hazardous intermediates)?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, chemical goggles, and flame-resistant lab coats.
  • Ventilation : Perform reactions in fume hoods with scrubbers for volatile byproducts (e.g., chlorinated compounds).
  • Storage : Store the compound in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced: What reactor design considerations enhance yield and scalability?

Methodological Answer:

  • Continuous Flow Systems : Minimize side reactions via precise temperature/residence time control (CRDC subclass RDF2050112) .
  • Membrane Separation : Integrate in-situ purification using nanofiltration membranes (CRDC RDF2050104) to remove unreacted amines .

Data Analysis: How to address discrepancies in reaction yields across experimental trials?

Methodological Answer:

  • Statistical DoE (Design of Experiments) : Use factorial designs to identify critical variables (e.g., catalyst loading, stoichiometry).
  • Feedback Loops : Apply ICReDD’s data circulation framework, where experimental outliers refine computational models .

Stability: What conditions degrade the compound, and how can stability be monitored?

Methodological Answer:

  • Stress Testing : Expose the compound to accelerated aging (40°C/75% RH) and analyze degradation products via LC-MS.
  • Kinetic Studies : Use Arrhenius plots to predict shelf life under storage conditions .

Advanced: How to develop analytical methods for trace impurity detection?

Methodological Answer:

  • UPLC-MS/MS : Achieve ppb-level sensitivity using ion-pairing reagents (e.g., heptafluorobutyric acid).
  • Column Selection : Optimize with C18 or HILIC columns for polar impurities (CRDC RDF2050104) .

Advanced: What strategies enable enantioselective synthesis of related analogs?

Methodological Answer:

  • Chiral Catalysts : Screen Ru- or Rh-based complexes for asymmetric hydrogenation of precursor alkenes.
  • Crystallization-Induced Diastereomer Transformation : Enhance enantiomeric excess via selective crystallization .

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